molecular formula C16H13NO2 B1587327 4-Benzyl-2-phenyl-2-oxazoline-5-one CAS No. 5874-61-3

4-Benzyl-2-phenyl-2-oxazoline-5-one

Cat. No. B1587327
CAS RN: 5874-61-3
M. Wt: 251.28 g/mol
InChI Key: RWJSXVNLBHUVDP-UHFFFAOYSA-N
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Description

4-Benzyl-2-phenyl-2-oxazoline-5-one is a chemical compound with the linear formula C16H13NO2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-phenyl-2-oxazoline-5-one has been determined by NMR spectroscopy . It undergoes two primary photochemical processes, geometric isomerization and hydrogen abstraction from solvent .


Chemical Reactions Analysis

As mentioned above, 4-Benzyl-2-phenyl-2-oxazoline-5-one undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from solvent .


Physical And Chemical Properties Analysis

4-Benzyl-2-phenyl-2-oxazoline-5-one has a density of 1.2±0.1 g/cm3, a boiling point of 375.4±25.0 °C at 760 mmHg, and a flash point of 165.4±17.6 °C . It has a molar refractivity of 73.9±0.5 cm3, and a molar volume of 213.1±7.0 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Reaction Studies

4-Benzyl-2-phenyl-2-oxazoline-5-one has been extensively studied in the context of organic synthesis. Research by Jiang et al. (2010) demonstrated its use in creating optically active 2-aryl-1,3-oxazolines through a tandem one-pot cyclization process, highlighting its versatility in synthesizing aromatic compounds (Jiang et al., 2010). Additionally, Gakis et al. (1976) explored the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones, a category that includes 4-benzyl-2-phenyl-2-oxazoline-5-one, revealing its potential in photochemical reactions (Gakis et al., 1976).

Polymerization and Materials Science

The compound has been involved in studies on polymerization. For instance, Hoogenboom et al. (2004) investigated the temperature dependency of polymerization of 2-phenyl-2-oxazoline, which is structurally related to 4-benzyl-2-phenyl-2-oxazoline-5-one, using an automated synthesizer. This research provides insights into the material science applications of such compounds (Hoogenboom et al., 2004).

Electrophilic Studies

The compound's electrophilic characteristics were studied by Ryan and Kariv-Miller (1988) in the context of electroreduction. They examined the cathodic behavior of related 2-oxazolines, providing a foundation for understanding the electrochemical properties of 4-Benzyl-2-phenyl-2-oxazoline-5-one (Ryan & Kariv-Miller, 1988).

Safety And Hazards

While specific safety and hazard information for 4-Benzyl-2-phenyl-2-oxazoline-5-one is not available, similar compounds have been noted to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . They may also cause respiratory irritation .

properties

IUPAC Name

4-benzyl-2-phenyl-4H-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,14H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJSXVNLBHUVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373466
Record name 4-Benzyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-phenyl-2-oxazoline-5-one

CAS RN

5874-61-3
Record name 2-Phenyl-4-(phenylmethyl)-5(4H)-oxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5874-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-2-phenyl-2-oxazoline-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BENZYL-2-PHENYL-2-OXAZOLIN-5-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of N-benzoyl-DL-phenylalanine (5.39 g) and acetic anhydride (12.3 g) is stirred at 80° C. for 40 minutes under a nitrogen atmosphere. The reaction mixture is concentrated under reduced pressure to give the titled reference compound (4.30 g).
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZC Geng, X Chen, JX Zhang, N Li… - European Journal of …, 2013 - Wiley Online Library
… Initially, the reaction between 4-benzyl-2-phenyl-2-oxazoline-5-one (2a) and α,β-unsaturated pyrazolone 3a was selected as the model reaction to examine a series of bifunctional …

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